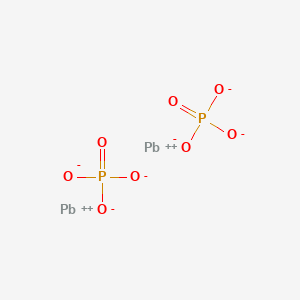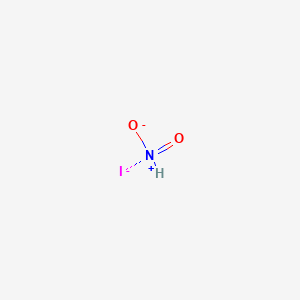
Iodine nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodine nitrite is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a yellowish-brown solid that is soluble in water and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of iodine nitrite is not fully understood. However, it has been suggested that it may act as an oxidizing agent, reacting with organic compounds to form new products. Additionally, this compound has been found to generate reactive oxygen species, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using iodine nitrite in lab experiments is its high purity, which makes it suitable for use in sensitive assays. Additionally, this compound is relatively stable, making it easy to handle and store. However, this compound can be toxic, and care should be taken when handling it. Additionally, its antimicrobial properties may interfere with some lab experiments, making it unsuitable for certain applications.
Orientations Futures
There are several potential future directions for research on iodine nitrite. One area of interest is its potential as a new antimicrobial agent. Additionally, this compound may have applications in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method yields high purity this compound, making it suitable for sensitive assays. This compound has been found to have antimicrobial properties and may have applications in the development of new antibiotics. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
Iodine nitrite can be synthesized by reacting iodine with silver nitrite in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been found to yield high purity this compound, making it suitable for scientific research.
Applications De Recherche Scientifique
Iodine nitrite has been found to have potential applications in scientific research. It has been used as a reagent in organic synthesis, and its ability to catalyze the oxidation of alcohols has been studied. Additionally, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
| 15465-40-4 | |
Formule moléculaire |
HINO2- |
Poids moléculaire |
173.918 g/mol |
Nom IUPAC |
oxido(oxo)azanium;iodide |
InChI |
InChI=1S/HI.HNO2/c;2-1-3/h1H;1H/p-1 |
Clé InChI |
QLKSBSRYIUJEHJ-UHFFFAOYSA-M |
SMILES |
[NH+](=O)[O-].[I-] |
SMILES canonique |
[NH+](=O)[O-].[I-] |
Synonymes |
INO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


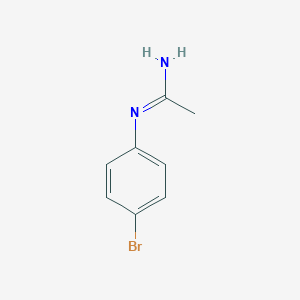
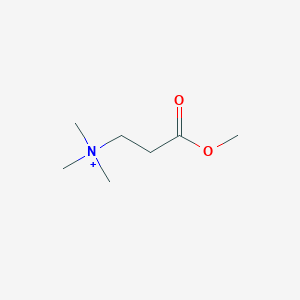
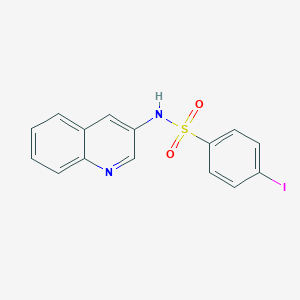
![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
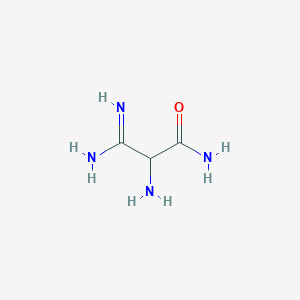
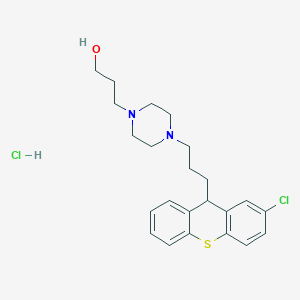
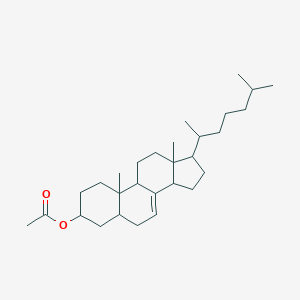
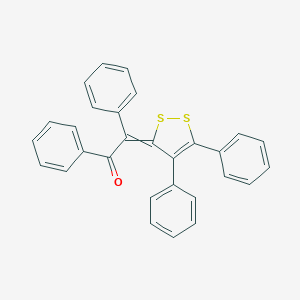
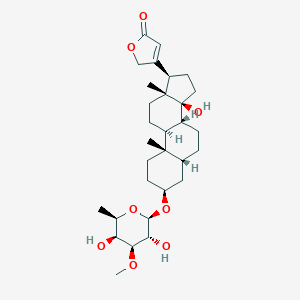
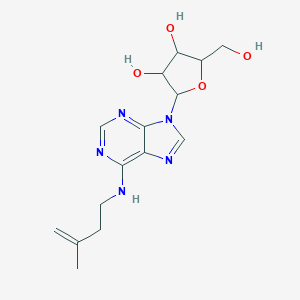
![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
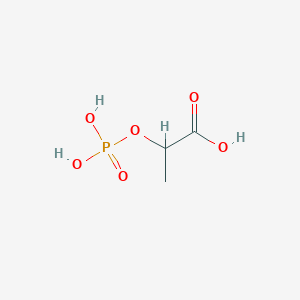
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
